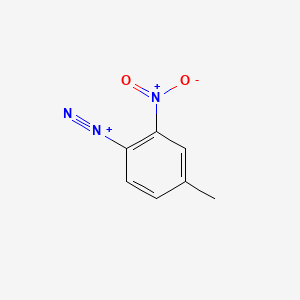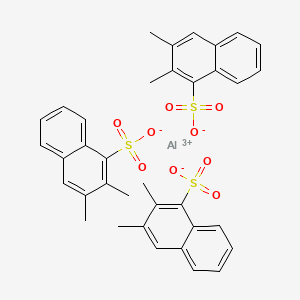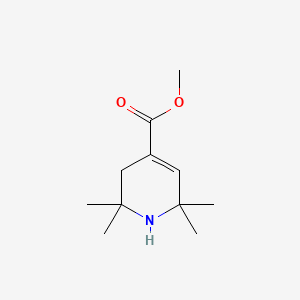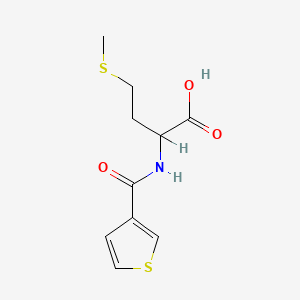
N-(3-Thienylcarbonyl)-DL-methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Thienylcarbonyl)-DL-methionine is a compound that belongs to the class of thienylcarbonyl derivatives It is characterized by the presence of a thienyl group attached to the carbonyl carbon, which is further linked to the amino acid methionine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Thienylcarbonyl)-DL-methionine typically involves the reaction of 3-thiophenecarboxylic acid with DL-methionine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Thienylcarbonyl)-DL-methionine undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methionine moiety can undergo substitution reactions at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(3-Thienylcarbonyl)-DL-methionine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein modifications.
Industry: Used in the development of materials with specific properties, such as conductivity and stability.
Mécanisme D'action
The mechanism of action of N-(3-Thienylcarbonyl)-DL-methionine involves its interaction with specific molecular targets. The thienyl group can interact with aromatic residues in proteins, while the methionine moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Thienylcarbonyl)-L-methionine: Similar structure but with L-methionine instead of DL-methionine.
N-(2-Thienylcarbonyl)-DL-methionine: Similar structure but with a 2-thienyl group instead of a 3-thienyl group.
N-(3-Thienylcarbonyl)-DL-cysteine: Similar structure but with cysteine instead of methionine.
Uniqueness
N-(3-Thienylcarbonyl)-DL-methionine is unique due to the presence of both the thienyl group and the DL-methionine moiety. This combination imparts specific chemical and biological properties that are not observed in other similar compounds .
Propriétés
Numéro CAS |
97692-58-5 |
|---|---|
Formule moléculaire |
C10H13NO3S2 |
Poids moléculaire |
259.3 g/mol |
Nom IUPAC |
4-methylsulfanyl-2-(thiophene-3-carbonylamino)butanoic acid |
InChI |
InChI=1S/C10H13NO3S2/c1-15-4-3-8(10(13)14)11-9(12)7-2-5-16-6-7/h2,5-6,8H,3-4H2,1H3,(H,11,12)(H,13,14) |
Clé InChI |
AQCNLDXJHBQKRG-UHFFFAOYSA-N |
SMILES canonique |
CSCCC(C(=O)O)NC(=O)C1=CSC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid](/img/structure/B13790560.png)
![4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B13790563.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[3-(trifluoromethyl)phenyl]-](/img/structure/B13790566.png)
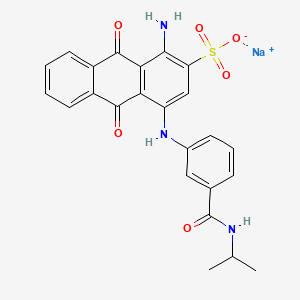
![N-(3,4-dichlorophenyl)-N'-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide](/img/structure/B13790575.png)

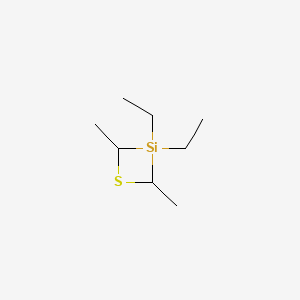
![1-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanone](/img/structure/B13790595.png)
![2-Naphthalenecarboxamide, 4-[[2-(aminocarbonyl)-5-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B13790597.png)

